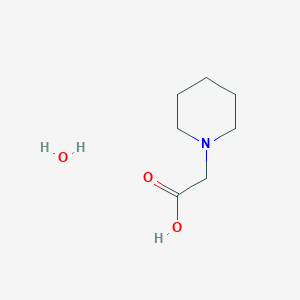

2-(Piperidin-1-yl)acetic acid hydrate

Description

Properties

IUPAC Name |

2-piperidin-1-ylacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.H2O/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMIQBMSVIMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(Piperidin-1-yl)acetic acid hydrate" CAS number 478920-83-1

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetic acid hydrate (CAS: 478920-83-1)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities. This compound emerges as a particularly valuable building block for drug discovery, offering a synthetically accessible handle—the carboxylic acid—appended to this privileged heterocyclic core. This guide provides an in-depth analysis of its properties, a robust protocol for its synthesis, and a discussion of its application in the development of novel chemical entities.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 478920-83-1 | [2][3] |

| Molecular Formula | C₇H₁₅NO₃ (as hydrate) | [3] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| IUPAC Name | 1-piperidinylacetic acid hydrate | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2][3] |

| InChI Key | PZUMIQBMSVIMDN-UHFFFAOYSA-N | [2] |

Safety and Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [2] |

Note: The anhydrous form (CAS 3235-67-4) has been reported to cause serious eye damage (H318, GHS05).[4] Users must consult the specific Safety Data Sheet (SDS) from their supplier for the most accurate information.

Core Handling Protocol:

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[6][7]

-

Handling: Avoid dust formation. Use non-sparking tools and prevent electrostatic discharge. Do not eat, drink, or smoke in the handling area.[5][6]

-

Storage: Keep the container tightly closed in a cool, dry place.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[6]

Synthesis and Characterization: A Proposed Pathway

While multiple synthetic routes exist for N-alkylated piperidines, a robust and scalable approach involves the direct alkylation of piperidine with an acetic acid equivalent. The following protocol is based on established methodologies for analogous structures, such as 2-(piperazin-1-yl)acetic acid.[8]

Proposed Synthesis Workflow

Caption: Proposed three-part synthesis workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

-

Rationale: The reaction begins with the nucleophilic substitution of ethyl bromoacetate by piperidine. Potassium carbonate is chosen as a mild, inexpensive base to neutralize the HBr formed, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

-

Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per 1 g of piperidine). b. Slowly add ethyl bromoacetate (1.05 eq) to the stirring suspension at room temperature. c. Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor reaction progress by TLC or LC-MS. d. After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. e. Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(piperidin-1-yl)acetate, which can be used directly in the next step.

Part B & C: Saponification and Isolation

-

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using sodium hydroxide (saponification). Subsequent careful acidification with HCl will protonate the carboxylate, causing the zwitterionic product to precipitate from the aqueous solution at its isoelectric point.

-

Procedure: a. Dissolve the crude ester from Part A in ethanol (5 mL per 1 g) and add a 2M aqueous solution of sodium hydroxide (1.5 eq). b. Stir the mixture at room temperature for 4 hours until the ester is fully consumed (monitored by TLC). c. Remove the ethanol under reduced pressure. Add water to dissolve the resulting salt. d. Cool the solution in an ice bath and slowly add 1M HCl with vigorous stirring to adjust the pH to approximately 5-6. e. The product will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes. f. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Theoretical Spectral Characterization

For unambiguous identification, the following spectral characteristics are expected.

Table 3: Predicted Spectral Data

| Technique | Expected Signals |

| ¹H NMR | δ ~3.5-3.8 ppm (singlet, 2H, -N-CH₂ -COOH)δ ~2.8-3.1 ppm (multiplet, 4H, piperidine Hα)δ ~1.6-1.8 ppm (multiplet, 6H, piperidine Hβ, Hγ) |

| ¹³C NMR | δ ~170-175 ppm (C =O)δ ~55-60 ppm (-N-C H₂-COOH)δ ~50-55 ppm (piperidine C α)δ ~20-30 ppm (piperidine C β, C γ) |

| FT-IR (ATR) | 3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)~1710 cm⁻¹ (strong, C=O stretch)~1200 cm⁻¹ (C-N stretch) |

Applications in Drug Discovery and Development

This compound is a bifunctional linker, a critical component in the medicinal chemist's toolbox. Its utility can be understood through its two key reactive sites.

Caption: Dual functionality of the topic compound in synthesis and biological interaction.

-

The Carboxylic Acid Handle: The primary utility of the carboxylic acid group is for the formation of amide bonds. Using standard peptide coupling reagents (e.g., EDC, HOBt, HATU), this building block can be readily conjugated to primary or secondary amines on other molecules. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching the piperidino-acetic acid moiety to various scaffolds.

-

The Piperidine Pharmacophore: The piperidine ring itself is not merely a linker; it is a potent pharmacophore.[1] The tertiary amine is basic and will be protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The lipophilic nature of the methylene groups can engage in favorable van der Waals interactions, and the chair conformation of the ring provides a defined three-dimensional structure that can be optimized for receptor fit.

By combining these features, researchers can use this compound to synthesize novel compounds where the piperidine ring anchors the molecule to a biological target and the remainder of the molecule, attached via the amide bond, can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound, CAS 478920-83-1, is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined structure, dual functionality, and the established importance of its core scaffold make it an indispensable resource for scientists aiming to construct novel, biologically active compounds. By understanding its properties, employing robust synthetic protocols, and leveraging its inherent medicinal chemistry advantages, researchers can effectively translate this simple building block into complex molecules with therapeutic potential.

References

- Vertex AI Search. (n.d.). What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O?

- ChemicalBook. (2025). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound | 478920-83-1.

- BLD Pharm. (n.d.). 478920-83-1|this compound.

- CymitQuimica. (2024). Safety Data Sheet.

- Fisher Scientific. (2021). SAFETY DATA SHEET - (1-BOC-Piperidin-4-yl)acetic acid.

- Sigma-Aldrich. (n.d.). piperidin-1-yl-acetic acid AldrichCPR.

- PubChem. (n.d.). Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097.

- Lasota, J., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 478920-83-1 [sigmaaldrich.com]

- 3. 478920-83-1|this compound|BLD Pharm [bldpharm.com]

- 4. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

physicochemical properties of 2-(piperidin-1-yl)acetic acid hydrate

An In-Depth Technical Guide to the Physicochemical Properties of 2-(piperidin-1-yl)acetic acid hydrate

Foreword

For professionals in chemical synthesis and pharmaceutical development, a molecule's true potential is unlocked only through a deep understanding of its fundamental physicochemical properties. 2-(piperidin-1-yl)acetic acid, a heterocyclic amino acid analog, represents a versatile building block. Its hydrate form is often the commercially available starting point. This guide moves beyond a simple data sheet, providing a comprehensive framework for the characterization of this compound. We will explore not only the known data but also the critical experimental methodologies required to elucidate a complete physicochemical profile. The causality behind each experimental choice is explained to empower researchers to not just follow protocols, but to understand and adapt them.

Molecular Identity and Structural Fundamentals

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-(piperidin-1-yl)acetic acid is a zwitterionic compound at physiological pH, possessing a tertiary amine within the piperidine ring and a carboxylic acid moiety. The commercially available hydrate form incorporates one or more water molecules into its crystal lattice.

| Identifier | Value |

| IUPAC Name | 2-piperidin-1-ylacetic acid |

| Synonyms | 1-Piperidineacetic acid, Piperidinoacetic acid |

| CAS Number (Hydrate) | 478920-83-1[1] |

| CAS Number (Anhydrous) | 3235-67-4[2][3] |

| Molecular Formula (Hydrate) | C₇H₁₅NO₃ |

| Molecular Formula (Anhydrous) | C₇H₁₃NO₂[2][3] |

| Molecular Weight (Anhydrous) | 143.18 g/mol [2][3] |

| Canonical SMILES | C1CCN(CC1)CC(=O)O[2][3] |

| InChI Key | VRDBIJCCXDEZJN-UHFFFAOYSA-N[2][3][4] |

Figure 1: 2D Chemical Structure of 2-(piperidin-1-yl)acetic acid.

Computed Physicochemical Properties and Their Implications

Computational models provide valuable initial insights into a molecule's behavior, guiding experimental design for formulation and drug delivery.

| Property | Value | Implication in Drug Development |

| XLogP3 | -2.5[2][3] | The highly negative value indicates strong hydrophilicity, suggesting low passive membrane permeability but high aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų[2] | A TPSA below 60 Ų is generally associated with good cell membrane permeability. This value, combined with the low XLogP3, suggests that while the molecule is polar, its small size may still allow for some biological transport. |

| Hydrogen Bond Donor Count | 1[2] | The carboxylic acid proton is the primary donor, influencing interactions with biological targets and solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 3[2] | The nitrogen atom and the two oxygen atoms of the carboxylate group can accept hydrogen bonds, contributing to its high water solubility. |

| Rotatable Bond Count | 2[2] | A low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding to a specific target, potentially leading to higher potency and selectivity. |

Solubility Profile and Dissociation Constant (pKa)

The solubility and ionization state of a molecule are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a zwitterion, 2-(piperidin-1-yl)acetic acid's solubility is expected to be highly pH-dependent.

Causality in Experimental Design

Determining the pKa is the first critical step. The molecule has two ionizable centers: the tertiary amine (pKa₁) and the carboxylic acid (pKa₂). These values dictate the net charge of the molecule at any given pH, which in turn governs its solubility. The lowest solubility is typically observed at the isoelectric point (pI). For formulation, knowing the pH range where the molecule is most soluble is essential. Often, hydrochloride salts of such compounds are used to ensure solubility in acidic environments (like the stomach) by keeping the tertiary amine protonated[5].

Protocol: Potentiometric pKa Determination

-

Preparation: Accurately prepare a 0.01 M solution of this compound in deionized, CO₂-free water.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker maintained at 25°C and stir gently.

-

Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of titrant. Continue well past the first equivalence point.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with standardized 0.1 M NaOH, recording the pH after each increment. Continue well past the second equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Advanced software can be used to calculate the pKa values from the titration curve using derivative methods.

Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., from pH 2 to pH 10).

-

Incubation: Add an excess amount of the solid compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Caption: Workflow for pH-dependent solubility determination.

Thermal Analysis and Hydrate Characterization

Thermal analysis is non-negotiable for a hydrated compound. It serves to confirm the presence of water, determine the stoichiometry of the hydrate, and assess thermal stability.

Causality in Experimental Design

Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, directly quantifying the water content. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events. For a hydrate, a typical DSC thermogram will show an endotherm corresponding to the dehydration process, followed by the melting endotherm of the resulting anhydrous form. These techniques are also powerful tools for detecting polymorphism, as different crystal forms will have distinct melting points and enthalpies of fusion.

Protocol: Coupled TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the pan in a simultaneous TGA-DSC instrument. Use an empty, sealed aluminum pan as the reference.

-

Thermal Program: Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature (e.g., 25°C) to a temperature past its decomposition point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Data Analysis:

-

TGA Curve: Analyze the mass loss step corresponding to dehydration. The percentage mass loss can be used to calculate the number of water molecules per molecule of the compound.

-

DSC Curve: Identify endothermic peaks for dehydration and melting, and any exothermic peaks that may indicate decomposition or crystallization. The onset temperature of the melting peak is typically reported as the melting point.

-

Caption: Experimental workflow for TGA-DSC analysis.

Structural and Spectroscopic Confirmation

While computed properties are useful, definitive structural confirmation relies on spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets for the piperidine ring protons, and a key singlet for the methylene protons situated between the nitrogen and the carbonyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies functional groups. Key expected absorbances include a broad O-H stretch (from water and the carboxylic acid), a strong C=O stretch for the carboxylic acid, and C-N stretching bands.

-

Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion for the anhydrous form would be at m/z 144.1019.

Chemical Stability and Degradation Pathway Analysis

Understanding a compound's stability is crucial for determining its shelf-life and storage conditions. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Causality in Experimental Design

Based on the structure, the compound is susceptible to oxidative degradation at the tertiary amine and potentially decarboxylation at high temperatures. A systematic forced degradation study, following ICH Q1A guidelines, is the authoritative approach. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by overly harsh conditions.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH at room temperature.

-

Oxidation: Add 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solution (e.g., 60°C).

-

Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis.

-

Analysis: Analyze all samples using a developed HPLC method with a photodiode array (PDA) detector.

-

Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation. The PDA detector is used to assess peak purity and to obtain UV spectra of new peaks, aiding in the identification of degradants.

Potential for Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystal forms, can profoundly impact a compound's properties, including solubility and stability. While no specific data exists for 2-(piperidin-1-yl)acetic acid, studies on structurally related compounds have shown they can exist as different polymorphs[6][7]. Therefore, a polymorph screen is a prudent step in its full characterization.

Protocol: Crystallization-Based Polymorph Screen

-

Solvent Selection: Choose a diverse set of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) with varying polarities.

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in each solvent and allow the solvent to evaporate slowly at ambient temperature.

-

Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them slowly to induce crystallization.

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the compound to precipitate the solid.

-

-

Solid Form Analysis: Analyze the solids obtained from each experiment using techniques like Powder X-ray Diffraction (PXRD), DSC, and TGA to identify any unique crystal forms.

Safety and Handling

According to aggregated GHS data, 2-(piperidin-1-yl)acetic acid is classified as causing serious eye damage[3]. Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and gloves, is mandatory when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- Vertex AI Search. What is the background and overview of 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O?

- BLD Pharm. 478920-83-1|this compound.

- PharmaCompass. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3164325, 2-(Piperidin-2-yl)acetic acid. Available from: [Link].

- Echemi. (2-oxo-2-piperidin-1-yl-ethylsulfanyl)-acetic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3157942, (2-Methylpiperidin-1-yl)acetic acid. Available from: [Link].

- BLDpharm. 1269054-30-9|2-(1-Propylpiperidin-4-yl)acetic acid hydrate.

- Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.

-

National Center for Biotechnology Information. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3760176, 2-(2-Oxopiperidin-1-yl)acetic acid. Available from: [Link].

- PubChemLite. Piperidin-1-yl-acetic acid (C7H13NO2).

-

ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link].

- Amerigo Scientific. piperidin-1-yl-acetic acid.

- Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.

-

ResearchGate. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Available from: [Link].

- BLDpharm. 4706-33-6|2-Oxo-2-(piperidin-1-yl)acetic acid.

- Williams, R. pKa Data Compiled by R. Williams.

Sources

- 1. 478920-83-1|this compound|BLD Pharm [bldpharm.com]

- 2. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. piperidin-1-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

synthesis route for 2-(piperidin-1-yl)acetic acid hydrate

An In-depth Technical Guide to the Synthesis of 2-(piperidin-1-yl)acetic acid hydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is on the most robust and widely employed method: the direct N-alkylation of piperidine with a haloacetic acid derivative. This document furnishes a detailed, step-by-step experimental protocol, explains the underlying chemical principles, and offers field-proven insights into optimizing reaction conditions. Furthermore, it discusses purification techniques, characterization methods, and critical safety considerations. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction: Significance of this compound

2-(piperidin-1-yl)acetic acid is a bifunctional molecule featuring a tertiary amine integrated within a piperidine ring and a carboxylic acid moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmaceutical agents to enhance solubility, metabolic stability, and target binding. The acetic acid side chain provides a convenient handle for further chemical modification, most commonly through amide bond formation, allowing for its conjugation to a wide array of molecular frameworks. The hydrate form indicates that water molecules are incorporated into the crystal lattice of the solid material, which can influence its physical properties such as solubility and stability. Its role as a key intermediate makes a reliable and reproducible synthesis protocol essential for advancing drug discovery programs.

Core Synthetic Strategy: N-Alkylation

The most direct and industrially scalable approach to synthesizing 2-(piperidin-1-yl)acetic acid is through the nucleophilic substitution reaction (SN2) between piperidine and an acetic acid derivative bearing a leaving group on the alpha-carbon. This method is efficient, typically high-yielding, and utilizes readily available starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a classic SN2 mechanism. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic α-carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). The reaction requires a base to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1] The resulting ester, ethyl 2-(piperidin-1-yl)acetate, is then hydrolyzed under basic or acidic conditions to yield the target carboxylic acid.

Primary Synthesis Route: Two-Step N-Alkylation and Hydrolysis

This section details the most common and reliable two-step procedure, which involves the initial synthesis of the ester intermediate followed by its hydrolysis.

Diagram: General Synthesis Workflow

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

Protocol Rationale: This step focuses on the efficient coupling of the two primary synthons. Acetonitrile is a preferred solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the SN2 reaction. Potassium carbonate is an excellent choice for the base; it is inexpensive, easy to handle, and sufficiently strong to neutralize the generated acid without causing significant side reactions. Using ethyl chloroacetate is cost-effective, though ethyl bromoacetate could be used for faster reaction kinetics due to bromide being a better leaving group.

Experimental Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (5 mL per gram of piperidine).

-

Reagent Addition: Begin stirring the suspension at room temperature. Slowly add ethyl chloroacetate (1.05 eq) to the mixture dropwise over 30 minutes using an addition funnel. The slow addition helps to control any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v), visualizing with potassium permanganate stain. The disappearance of piperidine indicates reaction completion.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(piperidin-1-yl)acetate as an oil. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Step 2: Hydrolysis to this compound

Protocol Rationale: Saponification (base-catalyzed hydrolysis) is a robust method for converting the ester to the corresponding carboxylate salt. Sodium hydroxide is a strong, inexpensive base ideal for this purpose. The subsequent acidification protonates the carboxylate to form the free carboxylic acid. The use of water in the final steps facilitates the formation of the stable hydrate.

Experimental Protocol:

-

Setup: Dissolve the crude ethyl 2-(piperidin-1-yl)acetate (1.0 eq) from the previous step in a mixture of ethanol and water (1:1 v/v).

-

Hydrolysis: Add sodium hydroxide (NaOH, 1.5 eq) pellets or a concentrated aqueous solution to the mixture. Stir at room temperature for 2-4 hours, or until TLC analysis confirms the complete consumption of the starting ester.

-

Solvent Removal: Remove the ethanol from the reaction mixture via rotary evaporation.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to ~6.0-6.5 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The product will begin to precipitate.

-

Isolation & Purification:

-

Cool the mixture for an additional hour in the ice bath to maximize crystallization.

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water to remove residual salts.

-

Dry the product under vacuum at a low temperature (e.g., 40°C) to yield this compound.

-

Data Summary for Primary Synthesis Route

| Parameter | Step 1: N-Alkylation | Step 2: Hydrolysis | Overall |

| Typical Yield | >90% (crude) | 85-95% | 75-85% |

| Reaction Time | 4-6 hours | 2-4 hours | 6-10 hours |

| Key Reagents | Piperidine, Ethyl Chloroacetate, K₂CO₃ | Ethyl 2-(piperidin-1-yl)acetate, NaOH | - |

| Solvent | Acetonitrile | Ethanol/Water | - |

| Temperature | Reflux (~82°C) | Room Temperature | - |

Purification and Characterization

While the protocol above often yields a product of high purity, further purification may be necessary depending on the application.

-

Recrystallization: The crude product can be recrystallized from a hot water/ethanol mixture to improve purity.

-

Ion-Exchange Chromatography: For removing stubborn inorganic salt impurities, passing an aqueous solution of the crude product through a mixed-bed ion exchange resin can be highly effective.[2]

-

Characterization: The final product should be characterized to confirm its identity and purity. Standard techniques include:

-

¹H NMR: To confirm the proton environment of the piperidine and acetate moieties.

-

¹³C NMR: To confirm the carbon framework.

-

FT-IR: To identify key functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point: To assess purity against a reference value.

-

Alternative Synthetic Approaches

While direct N-alkylation is the most common method, other strategies exist and may be advantageous in specific contexts.

Diagram: Comparison of Synthetic Strategies

Sources

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 2-(piperidin-1-yl)acetic acid hydrate

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and manufacturing. This technical guide provides a comprehensive, first-principles approach for researchers, scientists, and drug development professionals to determine the solubility of 2-(piperidin-1-yl)acetic acid hydrate, a zwitterionic compound for which public solubility data is scarce. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a practical roadmap for generating reliable and reproducible solubility profiles. We will explore the unique challenges posed by the compound's zwitterionic nature, outline a systematic strategy for solvent selection, and provide detailed, step-by-step methodologies for thermodynamic solubility measurement and analytical quantification via High-Performance Liquid Chromatography (HPLC).

Chapter 1: Theoretical Foundations & Predictive Analysis

1.1 Physicochemical Profile of 2-(piperidin-1-yl)acetic acid

Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its solubility behavior. 2-(piperidin-1-yl)acetic acid (non-hydrate form) possesses a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][2] A key feature is its structure, which contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid group. This dual functionality allows the molecule to exist as a zwitterion, or inner salt, where the acidic proton transfers to the basic nitrogen.

Key computed properties for the non-hydrate form include:

-

XLogP3: -2.5[1]

-

Topological Polar Surface Area (TPSA): 40.5 Ų[1]

-

Hydrogen Bond Donor Count: 1[1]

-

Hydrogen Bond Acceptor Count: 3[1]

The highly negative XLogP3 value indicates a strong preference for polar environments (hydrophilicity) over non-polar ones. This, combined with the zwitterionic potential, is the single most important predictor of its solubility characteristics.

1.2 The Zwitterionic Challenge in Organic Solvents

Amino acids are the classic example of zwitterionic compounds, and their solubility behavior provides a powerful analogue for this compound. Zwitterions in the solid state form a highly ordered crystal lattice stabilized by strong electrostatic, ionic attractions between the positive and negative charges of neighboring molecules.[3] These forces are significantly stronger than the typical hydrogen bonds or van der Waals forces found in non-ionic organic solids, resulting in characteristically high melting points.[3]

For dissolution to occur, the solvent molecules must provide sufficient energy to overcome this crystal lattice energy.

-

In Water: Water is an excellent solvent for many zwitterions because it is highly polar and protic. It can effectively solvate both the cationic (e.g., -NH⁺R₂) and anionic (-COO⁻) centers through strong ion-dipole interactions and hydrogen bonding, compensating for the energy required to break the crystal lattice.[3]

-

In Non-Polar Organic Solvents: Solvents like hydrocarbons (e.g., heptane, toluene) lack the polarity and hydrogen-bonding capability to interact favorably with the charged centers of the zwitterion.[3] The energy released from weak solvent-solute interactions is insufficient to break the strong ionic attractions in the solid, leading to negligible solubility.[3]

-

In Polar Organic Solvents: The situation is more complex. Polar aprotic solvents (e.g., acetone, acetonitrile) have dipole moments and can solvate charged species to some extent, but they lack hydrogen bond donor capabilities, hindering their interaction with the carboxylate group. Polar protic solvents (e.g., methanol, ethanol) are more effective as they can both accept and donate hydrogen bonds. However, their overall solvating power for zwitterions is typically lower than that of water.[4]

Predictive Framework: Based on this analysis, we can predict that the solubility of this compound will be highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The expected trend is:

Water >> Polar Protic Solvents (Methanol > Ethanol > Propanol) > Polar Aprotic Solvents > Non-Polar Solvents (Insoluble)

Chapter 2: A Systematic Approach to Solvent Selection

A robust solubility screen requires a diverse panel of solvents that covers a wide range of polarities and functionalities. This ensures that the full spectrum of the compound's behavior is captured, providing essential data for various applications (e.g., recrystallization, formulation).

The selection process should be logical, starting with the most likely candidates and moving to the less probable ones.

Recommended Starting Solvent Panel:

| Class | Solvent | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent H-bonding capability. Expected to show the highest solubility among organic solvents. The series allows evaluation of the effect of increasing alkyl chain length. |

| Polar Aprotic | Acetonitrile, Acetone, THF | Possess strong dipole moments but lack H-bond donor ability. Useful for assessing the importance of H-bond donation in solvation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A very strong polar aprotic solvent, often capable of dissolving otherwise insoluble compounds. A key benchmark for maximum kinetic solubility. |

| Low Polarity | Dichloromethane (DCM) | A common chlorinated solvent used in synthesis. |

| Low Polarity | Ethyl Acetate (EtOAc) | A common ester-based solvent with moderate polarity. |

| Non-Polar | Heptane | A hydrocarbon solvent representing the extreme end of the non-polar scale. Solubility is expected to be negligible. |

Chapter 3: Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid present. It represents the true solubility under specific conditions. The "gold standard" for its determination is the Shake-Flask Method.[5]

3.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is suspended in the solvent of choice. The suspension is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid. After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is measured.[6]

3.2 Step-by-Step Protocol

-

Materials and Reagents:

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and appropriate diluent (HPLC mobile phase is ideal)

-

-

Preparation of Saturated Solutions:

-

For each solvent, add approximately 10-20 mg of this compound to a pre-weighed glass vial. The exact mass is not critical, but it must be sufficient to ensure an excess of solid remains after equilibration.

-

Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator set to a consistent agitation speed.

-

Incubate at a constant temperature (e.g., 25 °C ± 1 °C) for 24 hours.[7] This extended time is crucial to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.

-

-

Phase Separation:

-

After 24 hours, remove the vials and allow them to stand for a short period to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Preparation of Analytical Samples:

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

-

Crucial Step: Immediately dilute the aliquot into a pre-filled volumetric flask with a suitable diluent (the HPLC mobile phase is often the best choice to ensure compatibility). The dilution factor must be chosen carefully to bring the final concentration into the linear range of the HPLC calibration curve. Multiple dilutions may be necessary for high-solubility solvents.

-

Self-Validation Note: For solvents where very low solubility is expected, a filtration step using a chemically compatible syringe filter (e.g., PTFE) after sampling can provide additional assurance that no fine particulates are carried over. However, one must be mindful of potential compound adsorption to the filter material.[7]

-

Chapter 4: Analytical Quantification by Reverse-Phase HPLC

Due to its lack of a strong UV chromophore, this compound requires a sensitive analytical method for accurate quantification. A reverse-phase HPLC method with UV detection at a low wavelength is a robust and accessible choice.

4.1 Recommended HPLC-UV Method

This method is adapted from established protocols for structurally similar polar compounds.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 95:5 A:B) or a shallow gradient if needed |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | ~10 minutes |

4.2 Step-by-Step Analytical Procedure

-

Preparation of Mobile Phase:

-

Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.

-

Degas all mobile phases before use.

-

-

Preparation of Standards and Calibration Curve:

-

Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 1 µg/mL to 100 µg/mL).

-

Inject the standards into the HPLC system and integrate the peak area for the analyte.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is required).

-

-

Sample Analysis and Quantification:

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the diluted samples from the solubility experiment.

-

Integrate the peak area for the analyte in each sample chromatogram.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Chapter 5: Data Presentation and Interpretation

5.1 Calculation of Solubility

The final solubility is calculated by taking the concentration determined by HPLC and multiplying it by the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Where: Dilution Factor = [Final Volume of Diluted Sample (mL)] / [Initial Aliquot Volume (mL)]

5.2 Data Summary

All quantitative results should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Thermodynamic Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (M) |

| Polar Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Isopropanol | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetonitrile | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value | |

| DMSO | Experimental Value | Calculated Value | |

| Low Polarity | Ethyl Acetate | Experimental Value | Calculated Value |

| Non-Polar | Heptane | Experimental Value | Calculated Value |

5.3 Interpretation of Results

The experimentally determined data should be analyzed to confirm or refute the predictions made in Chapter 1. The results will provide a quantitative measure of how solvent polarity, proticity, and other intermolecular forces govern the dissolution of this zwitterionic molecule. This data is invaluable for selecting appropriate solvent systems for chemical synthesis, purification via recrystallization, or the development of liquid formulations.

Conclusion

While publicly available data on the organic solvent solubility of this compound is lacking, a reliable and comprehensive solubility profile can be generated through a systematic and scientifically rigorous approach. By understanding the foundational principles of its zwitterionic chemistry, employing a logical solvent selection strategy, and executing a robust shake-flask protocol with a validated HPLC analytical method, researchers can produce the high-quality data necessary to guide critical decisions in the drug discovery and development pipeline. This guide provides the complete framework to achieve that goal, ensuring that experimental choices are driven by expertise and that the resulting data is trustworthy and authoritative.

References

-

Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Online] Available at: [Link]

-

LibreTexts Chemistry. (2022). 1. Backgrounds of Amino Acids. [Online] Available at: [Link]

-

Abraham, M.H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. [Online] Available at: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Online] Available at: [Link]

-

Jadhav, D.S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University. [Online] Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Online] Available at: [Link]

-

Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Online] Available at: [Link]

-

Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Online] Available at: [Link]

-

PharmaCompass. (n.d.). Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Database. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Piperidin-2-yl)acetic acid. PubChem Compound Database. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Database. [Online] Available at: [Link]

Sources

- 1. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. pharmatutor.org [pharmatutor.org]

- 7. enamine.net [enamine.net]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(piperidin-1-yl)acetic acid hydrate

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(piperidin-1-yl)acetic acid hydrate, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide explains the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural features.

Introduction to this compound

2-(piperidin-1-yl)acetic acid is a derivative of piperidine, a ubiquitous heterocyclic amine found in numerous natural alkaloids and pharmaceutical compounds.[1] The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound with interesting physicochemical properties. The hydrate form incorporates one or more water molecules into its crystal lattice, which can significantly influence its stability, solubility, and handling characteristics—critical parameters in drug development.

Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of such compounds. This guide will navigate the interpretation of the key spectroscopic data for the hydrate form of this molecule.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-(piperidin-1-yl)acetic acid consists of a piperidine ring N-substituted with an acetic acid moiety. In its hydrate form, water molecules are integrated into the crystal structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Anhydrous Formula | C₇H₁₃NO₂ | [3][4] |

| Anhydrous Mol. Wt. | 143.18 g/mol | [3][4] |

| CAS Number | 478920-83-1 | [2] |

The spectroscopic analysis workflow for characterizing this molecule is systematic, beginning with mass spectrometry to determine the molecular weight, followed by IR spectroscopy to identify functional groups, and finally, detailed 1D and 2D NMR spectroscopy for complete structural elucidation.

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a suitable method due to the compound's polarity.

Expected Observations:

In ESI-MS, it is highly probable that the water of hydration will be lost during the ionization process.[5] Therefore, the observed mass will correspond to the anhydrous form of the molecule.

-

Positive Ion Mode: The most likely observed ion would be the protonated molecule [M+H]⁺, where M is the anhydrous molecule. The expected m/z would be approximately 144.10.

-

Adduct Formation: It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which would appear at m/z values of approximately 166.08 and 182.06, respectively.[6]

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.1019 |

| [M+Na]⁺ | [C₇H₁₃NNaO₂]⁺ | 166.0838 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes.

-

Data Interpretation: Analyze the resulting spectra for the presence of the expected molecular ions and common adducts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the presence of O-H, C-H, C=O, and C-N bonds.

Expected Spectral Features:

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3500-2500 cm⁻¹. This broadness is due to the hydrogen bonding of the carboxylic acid O-H and the water of hydration.[7][8]

-

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the acetic acid methylene group will appear as sharp to medium peaks in the 3000-2850 cm⁻¹ region.[7]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1730 and 1700 cm⁻¹. The zwitterionic nature of the molecule may lead to the presence of a carboxylate (COO⁻) asymmetric stretching band around 1610-1550 cm⁻¹.[9]

-

O-H Bending: The bending vibration of the water of hydration may appear as a medium intensity band around 1630 cm⁻¹.

-

C-N Stretching: The C-N stretching of the tertiary amine will likely be observed in the 1200-1020 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-2500 (broad) | O-H stretch | Carboxylic acid & Water |

| 3000-2850 | C-H stretch | Aliphatic |

| 1730-1700 | C=O stretch | Carboxylic acid |

| ~1630 | O-H bend | Water |

| ~1580 | COO⁻ asym. stretch | Carboxylate |

| 1200-1020 | C-N stretch | Tertiary amine |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons of the piperidine ring, the methylene group of the acetic acid moiety, and the water of hydration. The chemical shifts will be influenced by the solvent and the zwitterionic nature of the compound.

Expected ¹H NMR Signals:

-

Piperidine Protons (H2', H6'): These protons are adjacent to the nitrogen atom and are expected to appear as a multiplet in the range of δ 3.0-3.5 ppm.

-

Piperidine Protons (H3', H4', H5'): The remaining piperidine protons will likely appear as overlapping multiplets in the range of δ 1.5-2.0 ppm.

-

Methylene Protons (H2): The protons of the methylene group attached to the nitrogen will be a singlet and are expected to be in the range of δ 3.5-4.0 ppm.

-

Water Protons: The protons from the water of hydration will appear as a singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 2.0-5.0 ppm in a non-deuterated solvent or will exchange with D₂O.

-

Carboxylic Acid Proton: The acidic proton is often broad and may exchange with residual water in the solvent, making it difficult to observe. In a non-protic solvent, it could appear as a very broad singlet downfield (δ 10-13 ppm).

Caption: Numbering scheme for proton assignments in 2-(piperidin-1-yl)acetic acid. (Note: A visual representation of the molecule with numbered protons would be inserted here).

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Chemical Shift (δ, ppm) |

| H2', H6' | Multiplet | 3.0 - 3.5 |

| H3', H5' | Multiplet | 1.5 - 2.0 |

| H4' | Multiplet | 1.5 - 2.0 |

| H2 | Singlet | 3.5 - 4.0 |

| H₂O | Singlet | Variable (2.0 - 5.0) |

| COOH | Broad Singlet | Variable (often not observed) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C1): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, in the range of δ 170-180 ppm.[8]

-

Methylene Carbon (C2): The carbon of the methylene group adjacent to the nitrogen is expected in the range of δ 55-65 ppm.

-

Piperidine Carbons (C2', C6'): These carbons, being adjacent to the nitrogen, will be in the range of δ 50-60 ppm.

-

Piperidine Carbons (C3', C5'): These carbons are expected in the range of δ 25-35 ppm.

-

Piperidine Carbon (C4'): This carbon is expected to be the most upfield of the piperidine carbons, in the range of δ 20-30 ppm.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C=O) | 170 - 180 |

| C2 | 55 - 65 |

| C2', C6' | 50 - 60 |

| C3', C5' | 25 - 35 |

| C4' | 20 - 30 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice to observe the exchange of the acidic proton and to potentially see the H₂O/HDO peak of the hydrate.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all signals based on their chemical shifts, multiplicities, and correlations from 2D spectra.

Caption: A streamlined workflow for NMR analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of MS, IR, and NMR techniques. While mass spectrometry confirms the molecular weight of the anhydrous core, IR spectroscopy identifies the key functional groups, and NMR provides the detailed structural map. The presence of the water of hydration is most clearly evidenced in the IR spectrum through a broad O-H stretching band and can also be observed in the ¹H NMR spectrum under appropriate conditions. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this molecule and its analogs.

References

-

Vertex AI Search. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. [URL not available][3]

-

Amerigo Scientific. piperidin-1-yl-acetic acid. [Link][14][15]

-

ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link][7]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][8]

-

ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link][9]

-

ResearchGate. What is the LC-MS spectrum difference between a hydrate and an anhydrate compound?. [Link][5]

-

PubChemLite. Piperidin-1-yl-acetic acid (C7H13NO2). [Link][6]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Piperidin-1-yl-acetic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. earthdoc.org [earthdoc.org]

- 11. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. piperidin-1-yl-acetic acid - Amerigo Scientific [amerigoscientific.com]

The Piperidine Acetic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Acetic Acid Core

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1] This six-membered, nitrogen-containing heterocycle provides a versatile, chemically stable, and conformationally flexible framework. These characteristics allow for strategic functionalization to fine-tune both pharmacokinetic and pharmacodynamic properties. When an acetic acid moiety is introduced to this ring system, a class of compounds known as piperidine acetic acid derivatives is formed. These derivatives have garnered substantial attention for their diverse and potent biological activities, serving as critical pharmacophores capable of mimicking endogenous ligands and interacting with a wide range of biological targets. Their applications span numerous therapeutic areas, including neurodegenerative diseases, cancer, metabolic disorders, and infectious diseases.[2] This technical guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of piperidine acetic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Synthetic Strategies: Constructing the Piperidine Acetic Acid Core

The synthesis of piperidine acetic acid derivatives can be approached through several strategic routes, primarily centered on the formation of the piperidine ring itself or the functionalization of a pre-existing piperidine scaffold. The choice of synthetic pathway is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Core Synthesis Methodologies

A prevalent and effective method for the synthesis of the piperidine acetic acid core involves the N-alkylation of a substituted piperidine with an appropriate haloacetate, followed by hydrolysis.

Experimental Protocol: General Procedure for N-Alkylation and Hydrolysis

-

N-Alkylation: To a solution of the appropriately substituted piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base, typically potassium carbonate (2.0-3.0 equivalents), followed by ethyl bromoacetate (1.1 equivalents).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is then removed under reduced pressure. The resulting crude product can be purified by flash column chromatography.

-

Hydrolysis: The ester intermediate is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. An excess of a strong base, like lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Isolation: The reaction mixture is acidified with a suitable acid (e.g., 1N HCl) to a pH of approximately 4-5. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired piperidine acetic acid derivative.

This robust methodology allows for the generation of a diverse library of compounds by varying the substituents on the initial piperidine ring.

Diverse Biological Activities and Therapeutic Applications

Piperidine acetic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for the development of novel therapeutic agents across multiple disease areas.

Modulation of the Central Nervous System: Targeting the GABAergic System

Many piperidine acetic acid derivatives are structural analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3] This structural mimicry allows them to interact with GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).

-

(RS)-Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives are well-established inhibitors of GABA uptake.[4] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase its concentration, thereby enhancing inhibitory neurotransmission. This mechanism is a key strategy in the development of treatments for neurological disorders such as epilepsy.

-

Piperidine-4-carboxylic acid (Isonipecotic acid) and its analogs can function as GABA receptor agonists.

The position and nature of substituents on the piperidine ring are critical for determining the specific activity and selectivity. For instance, hydroxy- and amino-substituted derivatives have shown varied affinities for GABA receptors and the neuronal GABA uptake system.

Neurodegenerative Diseases: γ-Secretase Modulation in Alzheimer's Disease

A significant area of research has focused on the development of piperidine acetic acid derivatives as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[5] γ-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's. GSMs aim to selectively reduce the production of the toxic Aβ42 peptide without inhibiting the overall activity of γ-secretase, which is crucial for other essential signaling pathways like Notch.[5] Fluorinated piperidine acetic acids have emerged as a promising class of GSMs, demonstrating selective lowering of Aβ42 in preclinical models.[5]

Anticancer Activity: Targeting Key Signaling Pathways

Piperidine acetic acid derivatives have shown significant potential as anticancer agents.[6][7] Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to a reduction in cell proliferation, induction of apoptosis, and cell cycle arrest. For example, certain piperidine derivatives have been shown to induce apoptosis in prostate cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating pro-apoptotic proteins like BAX.[7] Furthermore, some derivatives act as colchicine binding site inhibitors, leading to the inhibition of tubulin polymerization, a validated anticancer strategy.[8]

Data on Anticancer Activity of a Piperidine Derivative (Compound 17a)

| Cell Line | IC50 (µM) | Reference |

| PC3 (Prostate Cancer) | 0.81 | [8] |

This data demonstrates the potent in vitro anticancer activity of a specific piperidine derivative.

Below is a diagram illustrating the potential mechanism of action for piperidine derivatives in cancer cells, highlighting the inhibition of key survival pathways.

Caption: Inhibition of PI3K/Akt and NF-κB pathways by piperidine derivatives.

Antiviral and Antidiabetic Potential

The therapeutic utility of the piperidine acetic acid scaffold extends to antiviral and antidiabetic applications.

-

Antiviral Activity: Novel piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[9] Preliminary mechanistic studies suggest that these compounds interfere with an early stage of the viral replication cycle after entry into the host cell.[9] Other derivatives have been investigated for activity against a range of viruses, including HIV.[10][11][12]

-

Antidiabetic Activity: Certain piperidine derivatives have shown promise as antidiabetic agents.[13][14][15] For instance, a novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[13] Additionally, some piperine derivatives, which contain a piperidine moiety, have been shown to act as PPAR-γ agonists, a key mechanism for improving insulin sensitivity.[16]

Future Directions and Conclusion

The piperidine acetic acid scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent "drug-like" properties, combined with the extensive possibilities for synthetic modification, ensure its continued relevance in the quest for novel therapeutics.[17] Future research will likely focus on the systematic synthesis and evaluation of analog libraries to establish clearer structure-activity relationships for various biological targets. The development of stereoselective synthetic methods to access chiral piperidine acetic acid derivatives will also be crucial, as stereochemistry often plays a pivotal role in biological activity.[18]

References

- A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research. Benchchem.

- literature review on substituted piperidine acetic acids. Benchchem.

- Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake. Benchchem.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Nature.com. Available from: [Link]

- Comparative Efficacy of (4-Methylpiperidin-1-yl)acetic acid and Other Piperidine Compounds: A Research Guide. Benchchem.

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. National Center for Biotechnology Information. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available from: [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

-

Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers. Available from: [Link]

-

Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PubMed. Available from: [Link]

-

Piperidine Analogs as Antioxidants and Anticancer Agents. ResearchGate. Available from: [Link]

-

Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. Available from: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information. Available from: [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. Available from: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available from: [Link]

-

Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). ACS Publications. Available from: [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. Available from: [Link]

- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. Available from: [Link]

- Antiviral indoleoxoacetyl piperazine derivatives. Google Patents.

-

Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. Available from: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. National Center for Biotechnology Information. Available from: [Link]

-

Morpholine, piperazine, and piperidine derivatives as antidiabetic agents. Aithor. Available from: [Link]

-

The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. Available from: [Link]

-

Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. ResearchGate. Available from: [Link]

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available from: [Link]

-

Pyrrolidine, thiomorpholine and piperidine GABA analogues. ResearchGate. Available from: [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available from: [Link]

-

Novel Piperine Derivatives with Antidiabetic Effect as PPAR-γ Agonists. PubMed. Available from: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated piperidine acetic acids as gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]